molecular formula C7H7ClN2O B2833764 (2E)-3-(1-methyl-1H-pyrazol-4-yl)acryloyl chloride CAS No. 512809-95-9

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acryloyl chloride

Cat. No. B2833764
CAS RN: 512809-95-9
M. Wt: 170.6
InChI Key: VTLZEJLVQCJCRJ-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-3-(1-methyl-1H-pyrazol-4-yl)acryloyl chloride” is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.6 . It is used for research purposes, particularly in proteomics research .


Molecular Structure Analysis

The molecular structure of “(2E)-3-(1-methyl-1H-pyrazol-4-yl)acryloyl chloride” can be represented by the SMILES notation: CN1C=C(C=N1)/C=C/C(=O)Cl . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2E)-3-(1-methyl-1H-pyrazol-4-yl)acryloyl chloride” are not fully detailed in the sources I found. It has a molecular weight of 170.6 and a molecular formula of C7H7ClN2O .

Mechanism of Action

The mechanism of action of “(2E)-3-(1-methyl-1H-pyrazol-4-yl)acryloyl chloride” is not specified in the sources I found. Its use in proteomics research suggests it may interact with proteins in some way .

Safety and Hazards

“(2E)-3-(1-methyl-1H-pyrazol-4-yl)acryloyl chloride” is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Future Directions

The future directions of research involving “(2E)-3-(1-methyl-1H-pyrazol-4-yl)acryloyl chloride” are not specified in the sources I found. Given its use in proteomics research, it may have potential applications in the study of protein function and interactions .

properties

IUPAC Name

(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-10-5-6(4-9-10)2-3-7(8)11/h2-5H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLZEJLVQCJCRJ-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C/C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acryloyl chloride

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